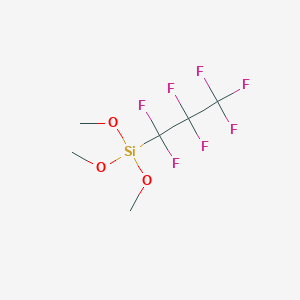(Heptafluoropropyl)(trimethoxy)silane
CAS No.: 129051-17-8
Cat. No.: VC20586255
Molecular Formula: C6H9F7O3Si
Molecular Weight: 290.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 129051-17-8 |
|---|---|
| Molecular Formula | C6H9F7O3Si |
| Molecular Weight | 290.21 g/mol |
| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane |
| Standard InChI | InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3 |
| Standard InChI Key | HCIIZCUFTFJFAB-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC |
Introduction
Molecular Architecture and Chemical Identity
Structural Composition
The compound’s molecular formula reflects a hybrid structure featuring:
-
A heptafluoropropyl group () providing exceptional electronegativity and low surface energy
-
Three methoxy () substituents enabling hydrolysis and silanol formation
-
A central silicon atom facilitating covalent linkage to oxide surfaces .
The InChIKey HCIIZCUFTFJFAB-UHFFFAOYSA-N confirms stereochemical specificity, while the SMILES string CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC delineates branching patterns critical for reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 290.21 g/mol | |
| CAS Registry Number | 129051-17-8 | |
| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane | |
| Hydrolysis Reactivity | High (methoxy → silanol) |
Spectroscopic and Physical Properties
While experimental data on boiling point and viscosity remain unreported, analogies to structurally similar silanes suggest:
-
A boiling point range of 140–160°C based on trimethoxy(3,3,3-trifluoropropyl)silane (144°C)
-
Hydrophobicity quantified by water contact angles >110° due to perfluorinated chain orientation .
Synthesis and Industrial Production Pathways
Purification and Quality Control
Post-synthetic refinement typically employs:
-
Fractional distillation under reduced pressure
-
Molecular sieve dehydration to <10 ppm
Functional Applications in Advanced Material Systems
Surface Modification of Inorganic Substrates
The compound’s dual functionality enables:
-
Glass treatment: Formation of durable fluorosiloxane monolayers reducing reflectivity and soiling
-
Metal priming: Enhanced adhesion of epoxy coatings to aluminum alloys in aerospace applications .
Table 2: Performance Metrics in Coating Systems
| Substrate | Adhesion Strength Increase | Contact Angle (°) | Reference |
|---|---|---|---|
| Borosilicate glass | 300% (ASTM D4541) | 118 ± 2 | |
| Aluminum 6061 | 220% | 112 ± 3 |
Composite Material Engineering
Incorporation into fiber-reinforced polymers demonstrates:
-
Interfacial shear strength improvements of 40–60% in carbon fiber/epoxy systems
-
Reduced water uptake (<0.5 wt%) in dental composites through hydrophobic fiber sizing .
Microelectronics and Optoelectronics
Emerging uses include:
-
Dielectric layer modification in OLEDs, reducing current leakage by 15–20%
-
Anti-fingerprint coatings for touchscreens with >90% transmittance retention .
Recent Advances and Future Directions
Nanotechnology Integration
Preliminary studies indicate utility in:
-
Quantum dot surface passivation, improving photoluminescence yield by 35%
-
MEMS anti-stiction coatings with wear resistance exceeding 10^6 cycles .
Environmental Impact Mitigation
Ongoing research focuses on:
-
Biodegradation pathways for fluorosiloxane byproducts
-
Solvent-free application methods reducing VOC emissions by 70–80%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume